molecular formula C7H10ClN3O3 B6224614 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid hydrochloride CAS No. 2768326-44-7

6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid hydrochloride

Cat. No.: B6224614
CAS No.: 2768326-44-7
M. Wt: 219.62 g/mol
InChI Key: FNKIUFWLCJGGLO-UHFFFAOYSA-N
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Description

6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes both pyrazole and oxazine moieties, making it a versatile scaffold for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Cyclization to Form Oxazine: The pyrazole intermediate undergoes cyclization with appropriate reagents to form the oxazine ring. This step often requires specific catalysts and controlled reaction conditions to ensure the correct regioselectivity and yield.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce alkyl or acyl groups at the amino position.

Scientific Research Applications

6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid hydrochloride has been explored for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Evaluation of its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: Application in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid: Similar structure with a methyl group instead of an amino group.

    3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Another heterocyclic compound with a different ring system and functional groups.

Uniqueness

6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid hydrochloride is unique due to its specific combination of pyrazole and oxazine rings, along with the presence of an amino group and a carboxylic acid group

Properties

CAS No.

2768326-44-7

Molecular Formula

C7H10ClN3O3

Molecular Weight

219.62 g/mol

IUPAC Name

6-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H9N3O3.ClH/c8-4-2-10-6(13-3-4)5(1-9-10)7(11)12;/h1,4H,2-3,8H2,(H,11,12);1H

InChI Key

FNKIUFWLCJGGLO-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C(C=NN21)C(=O)O)N.Cl

Purity

95

Origin of Product

United States

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